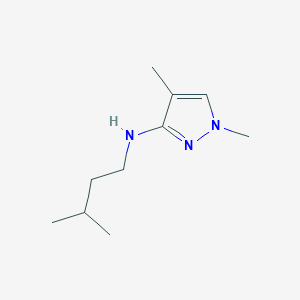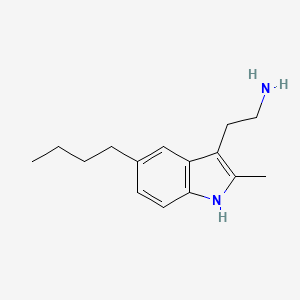![molecular formula C13H17N3O B11735260 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol](/img/structure/B11735260.png)
2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol is a complex organic compound that features a pyrazole ring substituted with a phenylethylamine group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Phenylethylamine: The pyrazole ring is then reacted with phenylethylamine in the presence of a suitable catalyst to introduce the phenylethylamine group.
Introduction of the Ethanol Moiety: Finally, the ethanol group is introduced through a nucleophilic substitution reaction, often using an alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The phenylethylamine group can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}acetaldehyde or 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}acetic acid.
Reduction: Formation of 2-{3-[(2-phenylethyl)amino]-1,2-dihydro-1H-pyrazol-1-yl}ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for various receptors.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamine group is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrazole ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
Pyrazole: The core structure of the compound, which can be substituted with various groups.
Ethanolamine: Shares the ethanol moiety and is used in various biological applications.
Uniqueness
2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol is unique due to the combination of the pyrazole ring, phenylethylamine group, and ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[3-(2-phenylethylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H17N3O/c17-11-10-16-9-7-13(15-16)14-8-6-12-4-2-1-3-5-12/h1-5,7,9,17H,6,8,10-11H2,(H,14,15) |
InChI Key |
NBCMLSJPYZNDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine](/img/structure/B11735188.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735191.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735207.png)
![butyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735212.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11735219.png)

![[3-(diethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735224.png)
![1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B11735229.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11735243.png)

![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735250.png)
